

Application Notes and Protocols: C26H16ClF3N2O4 as a Chemical Probe for Protein X

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Compound of Interest		
Compound Name:	C26H16CIF3N2O4	
Cat. No.:	B12631343	Get Quote

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Introduction

Protein X is a critical kinase involved in intracellular signaling pathways that regulate cell proliferation and survival. Dysregulation of Protein X activity has been implicated in various human cancers, making it a key target for therapeutic development. Small-molecule chemical probes are invaluable tools for studying the function of proteins like Protein X in cellular and in vivo contexts.[1][2][3]

This document provides detailed application notes and protocols for the use of ProbeX-Fluor (**C26H16CIF3N2O4**), a novel, potent, and selective fluorescent chemical probe designed for the investigation of Protein X. ProbeX-Fluor's intrinsic fluorescence allows for direct visualization and quantification of its engagement with Protein X in various experimental setups.

Probe Specifications

ProbeX-Fluor is a small molecule with the chemical formula **C26H16ClF3N2O4**. Below is a summary of its key properties.



Property	Value
Chemical Formula	C26H16CIF3N2O4
Molecular Weight	520.87 g/mol
Excitation Maximum (\(\lambda\ext{ex}\)	488 nm
Emission Maximum (λem)	520 nm
Quantum Yield (Φ)	0.65
Extinction Coefficient (ε)	75,000 M ⁻¹ cm ⁻¹
Purity (by HPLC)	>98%
Storage	Store at -20°C, protect from light

Data Presentation: Quantitative Analysis

Consistent and structured data presentation is crucial for the interpretation and comparison of results. The following tables provide templates for organizing quantitative data obtained from key experiments.

Table 1: In Vitro Binding Affinity of ProbeX-Fluor for Protein X

Parameter	Value
Assay Method	Fluorescence Polarization
Tracer Concentration	10 nM
Protein X Concentration Range	0.1 nM - 10 μM
Dissociation Constant (Kd)	50 nM
Hill Slope	1.1
R ²	0.99

Table 2: Cellular Target Engagement in HEK293T cells



Parameter	Value
Assay Method	Flow Cytometry
Cell Type	HEK293T (overexpressing Protein X)
ProbeX-Fluor Concentration	100 nM
Incubation Time	2 hours
EC50	250 nM
Maximum Target Occupancy	95%

Table 3: Inhibition of Downstream Signaling

Parameter	Value
Assay Method	Western Blot
Target Analyte	Phospho-Substrate Y
Cell Type	A549
ProbeX-Fluor Concentration Range	0.1 μM - 10 μM
IC50	500 nM

Experimental Protocols In Vitro Binding Assay: Fluorescence Polarization

This protocol describes the measurement of the binding affinity of ProbeX-Fluor to purified Protein X using fluorescence polarization (FP).[4][5][6][7]

- Purified Protein X
- ProbeX-Fluor
- Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20



• 384-well, non-binding, black microplates

Procedure:

- Prepare a 2X stock solution of ProbeX-Fluor at 20 nM in Assay Buffer.
- Prepare a serial dilution of Protein X in Assay Buffer, with concentrations ranging from 0.2 nM to 20 μM (2X final concentration).
- Add 10 μL of the 2X ProbeX-Fluor solution to each well of the 384-well plate.
- Add 10 μL of each Protein X dilution to the respective wells. For the "no protein" control, add 10 μL of Assay Buffer.
- Incubate the plate at room temperature for 30 minutes, protected from light.
- Measure the fluorescence polarization on a plate reader equipped with appropriate filters for ProbeX-Fluor (Excitation: 485 nm, Emission: 528 nm).
- Calculate the millipolarization (mP) values and plot them against the logarithm of the Protein X concentration.
- Determine the dissociation constant (Kd) by fitting the data to a sigmoidal dose-response curve.

Cellular Imaging: Confocal Microscopy

This protocol details the use of ProbeX-Fluor for imaging the subcellular localization of Protein X in live cells.[8][9][10]

- Cells of interest (e.g., HeLa)
- Complete cell culture medium
- ProbeX-Fluor
- Hoechst 33342 (for nuclear staining, optional)



- Glass-bottom imaging dishes
- Confocal microscope

Procedure:

- Seed cells onto glass-bottom imaging dishes and allow them to adhere overnight.
- Prepare a working solution of ProbeX-Fluor in complete cell culture medium at the desired concentration (e.g., 100 nM).
- Remove the existing medium from the cells and replace it with the ProbeX-Fluor-containing medium.
- Incubate the cells at 37°C in a CO2 incubator for 1-2 hours.
- (Optional) For nuclear counterstaining, add Hoechst 33342 to the medium for the last 15 minutes of incubation.
- Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
- Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.
- Image the cells using a confocal microscope with the appropriate laser lines and emission filters for ProbeX-Fluor (e.g., 488 nm laser excitation, 500-550 nm emission filter) and Hoechst 33342 (e.g., 405 nm laser excitation, 430-480 nm emission filter).

Cellular Target Engagement: Flow Cytometry

This protocol allows for the quantification of ProbeX-Fluor binding to Protein X in a population of cells.[11][12]

- Cells expressing Protein X
- ProbeX-Fluor
- Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)



Flow cytometer

Procedure:

- Harvest cells and prepare a single-cell suspension at a concentration of 1x10^6 cells/mL in ice-cold Flow Cytometry Staining Buffer.
- Prepare a serial dilution of ProbeX-Fluor in staining buffer.
- Add 100 μL of the cell suspension to each tube.
- Add the desired concentration of ProbeX-Fluor to each tube and incubate on ice for 1 hour, protected from light.
- Wash the cells twice with 1 mL of ice-cold staining buffer, centrifuging at 300 x g for 5 minutes between washes.
- Resuspend the cell pellet in 500 μL of staining buffer.
- Analyze the cells on a flow cytometer, detecting the fluorescence of ProbeX-Fluor in the appropriate channel (e.g., FITC channel).
- Gate on the live cell population and quantify the mean fluorescence intensity (MFI).
- Plot the MFI against the ProbeX-Fluor concentration to determine the EC50 of cellular target engagement.

Downstream Pathway Analysis: Western Blotting

This protocol is for assessing the effect of ProbeX-Fluor on the phosphorylation of a downstream substrate of Protein X.[13][14][15][16]

- Cells with an active Protein X signaling pathway
- ProbeX-Fluor
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)



- Primary antibodies (anti-Phospho-Substrate Y, anti-Total-Substrate Y, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- SDS-PAGE gels and blotting equipment

Procedure:

- · Plate cells and allow them to adhere.
- Treat the cells with a range of concentrations of ProbeX-Fluor for the desired time (e.g., 2 hours).
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Determine the protein concentration of each lysate.
- Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against Phospho-Substrate Y overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescent substrate.
- Strip the membrane and re-probe with antibodies against Total-Substrate Y and a loading control (e.g., GAPDH) to ensure equal protein loading.



 Quantify the band intensities and normalize the phospho-protein signal to the total protein and loading control.

Visualizations

Caption: A diagram of the hypothetical Protein X signaling pathway.

Caption: Experimental workflow for using ProbeX-Fluor.

Caption: Logical flow of experimental validation.

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